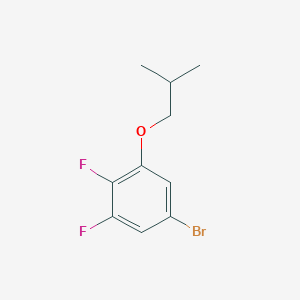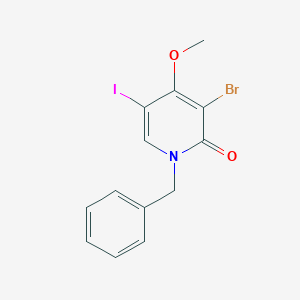![molecular formula C65H111N10O16P B12639004 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane](/img/structure/B12639004.png)
2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ácido 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-il)metilamino]benzoil]amino]-5-[2-[2-[2-[2,3-di(octadecanoiloxi)propoxi-hidroxifosforil]oxietilcarbamoyloxy]etoxi]etilamino]-5-oxopentanoico;azano” es un complejo compuesto orgánico con posibles aplicaciones en varios campos científicos. Este compuesto presenta múltiples grupos funcionales, incluyendo grupos amino, oxo y fosforilo, que contribuyen a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “Ácido 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-il)metilamino]benzoil]amino]-5-[2-[2-[2-[2,3-di(octadecanoiloxi)propoxi-hidroxifosforil]oxietilcarbamoyloxy]etoxi]etilamino]-5-oxopentanoico;azano” implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El paso inicial normalmente implica la formación del sistema de anillos de pteridina, seguido de la introducción de los grupos benzoil y amino. Los pasos subsiguientes incluyen la unión de los grupos fosforilo y octadecanoiloxi.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos amino se pueden oxidar para formar derivados nitro o nitroso.
Reducción: Los grupos oxo se pueden reducir a grupos hidroxilo.
Sustitución: Los grupos benzoil y fosforilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Amoniaco, aminas, alcoholes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos amino puede producir derivados nitro, mientras que la reducción de los grupos oxo puede producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En biología, este compuesto puede estudiarse por su potencial actividad biológica, incluidas sus interacciones con enzimas y receptores. Podría servir como un compuesto líder para el desarrollo de nuevos fármacos o sondas bioquímicas.
Medicina
En medicina, este compuesto puede tener posibles aplicaciones terapéuticas, particularmente si exhibe actividad contra objetivos biológicos específicos. Se podría investigar su eficacia en el tratamiento de diversas enfermedades o afecciones.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como componente en formulaciones químicas especializadas. Sus propiedades únicas pueden hacerlo adecuado para su uso en revestimientos, adhesivos u otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Los objetivos potenciales incluyen enzimas, receptores y otras proteínas. Los grupos funcionales del compuesto pueden permitirle unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pteridina, compuestos benzoil y moléculas fosforiladas. Algunos ejemplos incluyen:
Ácido fólico: Un derivado de pteridina con importantes funciones biológicas.
Peróxido de benzoilo: Un compuesto benzoil utilizado en el tratamiento del acné.
Trifosfato de adenosina (ATP): Una molécula fosforilada involucrada en la transferencia de energía.
Singularidad
Lo que diferencia a “Ácido 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-il)metilamino]benzoil]amino]-5-[2-[2-[2-[2,3-di(octadecanoiloxi)propoxi-hidroxifosforil]oxietilcarbamoyloxy]etoxi]etilamino]-5-oxopentanoico;azano” es su combinación de múltiples grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C65H111N10O16P |
|---|---|
Peso molecular |
1319.6 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C65H108N9O16P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-57(76)87-49-54(90-58(77)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-89-91(83,84)88-44-42-68-65(82)86-46-45-85-43-41-67-56(75)40-39-55(63(80)81)72-61(78)51-35-37-52(38-36-51)69-47-53-48-70-60-59(71-53)62(79)74-64(66)73-60;/h35-38,48,54-55,59,69H,3-34,39-47,49-50H2,1-2H3,(H,67,75)(H,68,82)(H,72,78)(H,80,81)(H,83,84)(H2,66,74,79);1H3 |
Clave InChI |
WXIKCKLNMQSVPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=NC3C(=NC(=NC3=O)N)N=C2)OC(=O)CCCCCCCCCCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


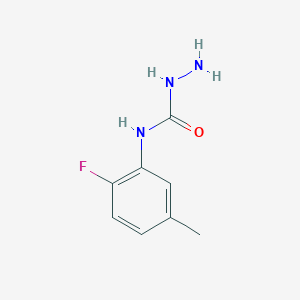
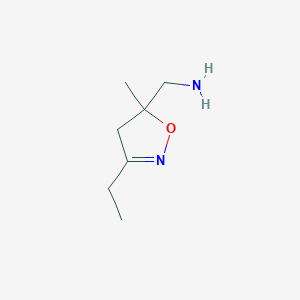
![8-Chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638925.png)
![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
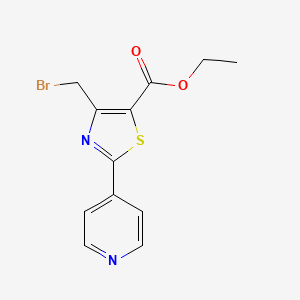

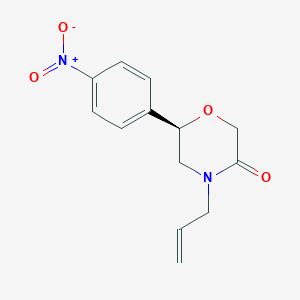
![4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12638952.png)
![B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid](/img/structure/B12638958.png)
![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid](/img/structure/B12638973.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
![ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B12638981.png)
